N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

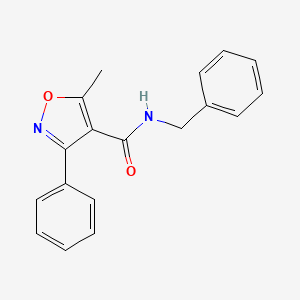

N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a 1,2-oxazole derivative characterized by a benzylamide group at position 4, a methyl group at position 5, and a phenyl substituent at position 3 of the oxazole core.

Properties

IUPAC Name |

N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-16(17(20-22-13)15-10-6-3-7-11-15)18(21)19-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFUQOBMIGDDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents like water or ethanol, yielding the desired oxazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide serves as an important building block in the synthesis of more complex organic molecules. Its oxazole ring structure allows for various modifications that can lead to the development of novel compounds with desirable properties.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for creating diverse chemical entities that are pivotal in drug discovery and material science.

Biological Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell proliferation and survival.

Medical Applications

Therapeutic Potential

The compound is being explored for its potential therapeutic applications in treating various diseases. Its ability to interact with biological targets suggests a role in developing treatments for conditions such as cancer and infections.

Pharmacological Studies

Ongoing pharmacological studies aim to elucidate the compound's mechanism of action at the molecular level. Understanding how this compound interacts with cellular targets will provide insights into its efficacy and safety profiles.

Industrial Applications

Material Development

In industrial settings, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, plastics, and other polymer-based products.

Chemical Processes

The compound can also serve as an intermediate in the production of various chemicals, enhancing the efficiency of synthetic routes used in industrial chemistry.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines through targeted signaling pathways. |

| Study C | Material Science | Developed a novel polymer composite with enhanced thermal stability using this compound as a modifier. |

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a) MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide)

- Structural Differences: Position 5: Amino group (vs. methyl in the target compound). Benzyl substituent: 4-methylbenzyl (vs. unsubstituted benzyl).

- Biological Effects :

- Key Insight: The amino group may enhance solubility but reduce metabolic stability compared to the target compound’s methyl group.

b) N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (Compound II)

- Structural Differences :

- Amide nitrogen: 2,4-difluorophenyl (vs. benzyl).

- Position 3: Unsubstituted phenyl (same as target compound).

- Biological Effects: No direct activity data provided, but halogenated analogs often exhibit enhanced metabolic stability and target affinity due to electron-withdrawing effects .

- Key Insight : Fluorine atoms may increase binding specificity to hydrophobic enzyme pockets, contrasting with the benzyl group’s broader aromatic interactions.

c) 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

- Structural Differences :

- Amide nitrogen: 4-methyl-3-nitrophenyl (vs. benzyl).

- Position 5: Methyl (same as target compound).

- Key Insight : The nitro substituent may improve oxidative stability but could introduce toxicity risks absent in the target compound.

d) N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

- Structural Differences :

- Position 5: Methyl (same as target compound).

- Amide nitrogen: 4-acetylphenyl (vs. benzyl).

- Key Insight : The acetylphenyl group may improve solubility but reduce membrane permeability compared to the benzyl group.

Physicochemical and Pharmacokinetic Properties

*Predicted values using computational tools (e.g., ChemAxon).

Crystallographic and Conformational Insights

- Halogenated Derivatives (e.g., dichlorophenyl analogs in ): Bulky substituents like chlorine atoms induce steric hindrance, affecting crystal packing and solubility. The target compound’s unsubstituted benzyl group may allow greater conformational flexibility .

- MO5: Amino and methylbenzyl groups could promote specific hydrogen-bonding networks in the solid state, influencing dissolution rates .

Biological Activity

N-benzyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it may interact with various molecular targets, influencing cellular processes through inhibition or activation mechanisms.

1. Antimicrobial Activity

This compound has demonstrated potential antimicrobial effects against a range of pathogens. The mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes, leading to cell death.

2. Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit tumor growth.

The biological activity of this compound is associated with its interaction with specific proteins and enzymes involved in critical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.

- Receptor Modulation : It may act on various receptors that regulate cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | HeLa (cervical cancer) | 8.0 | |

| Anticancer | A549 (lung cancer) | 5.5 |

Detailed Research Findings

- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of HeLa cells at an IC50 value of 8 µM, indicating strong cytotoxic potential against cervical cancer cells .

- Mechanistic Insights : Another investigation revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased mitochondrial membrane permeability and activation of caspases .

- Comparative Analysis : In a comparative study with other oxazole derivatives, N-benzyl-5-methyl showed superior activity against A549 lung cancer cells with an IC50 of 5.5 µM, suggesting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.